N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and imidazole rings suggests that the compound could have aromatic properties. The methoxyethoxy group could potentially introduce steric hindrance and affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is a common site for electrophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methyl group could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Imidazo[1,2-a]pyridines as Antiulcer Agents : A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, aimed at developing potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in both ethanol and HCl models, indicating their potential as research tools in studying and treating ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Novel Benzodifuranyl and Thiazolopyrimidines as Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which were screened as COX-1/COX-2 inhibitors. These compounds showed significant analgesic and anti-inflammatory activities, highlighting their application in researching new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity of Imidazo[1,2-a]pyridines : Research by Hamdouchi et al. (1999) into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed their design for antirhinovirus agents. This study contributes to the ongoing search for effective treatments against rhinovirus infections, an area of significant interest given the global prevalence of the common cold (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Mechanism of Action
Target of Action
The specific primary targets of this compound are currently unknown. It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of chemical and biological properties . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given the broad range of activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-12-21-15-4-3-14(10-16(15)22-12)18(23)20-11-13-5-6-19-17(9-13)25-8-7-24-2/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCLGXHCAZBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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